Ac-IEPD-AFC

Descripción general

Descripción

Ac-IEPD-AFC is a synthetic compound that serves as a fluorescent substrate for Granzyme B . Granzyme B activity can be quantified by fluorescent detection of free AFC that has an excitation maximum at 400 nm and emission maximum at 505 nm .

Molecular Structure Analysis

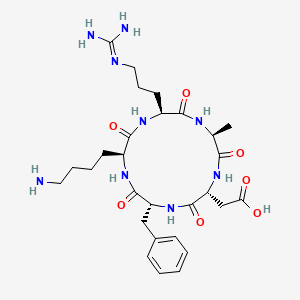

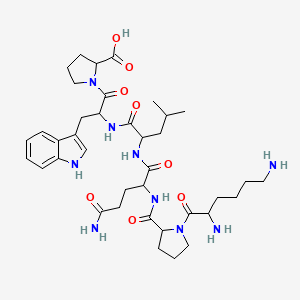

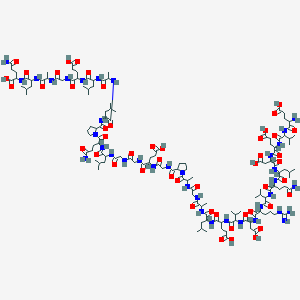

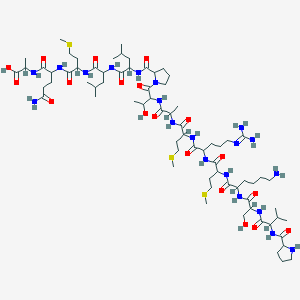

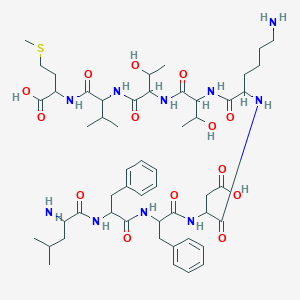

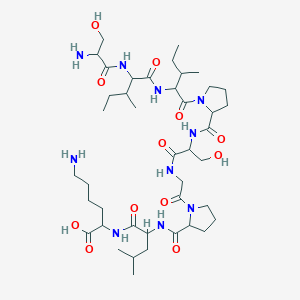

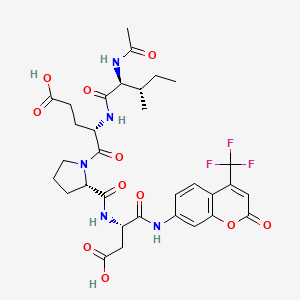

The molecular formula of Ac-IEPD-AFC is C32H38F3N5O11 . Its molecular weight is 725.70 g/mol . The SMILES representation of its structure isCCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C .

Mecanismo De Acción

Ac-IEPD-AFC acts as a substrate for Granzyme B . When Granzyme B acts on this substrate, free AFC is released. This AFC can be detected fluorescently, allowing for the quantification of Granzyme B activity .

It is soluble in DMSO at concentrations of >14 mg/ml . The compound should be stored at -20°C, in the dark, and under desiccating conditions .

Propiedades

IUPAC Name |

(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H38F3N5O11/c1-4-15(2)27(36-16(3)41)30(49)38-20(9-10-24(42)43)31(50)40-11-5-6-22(40)29(48)39-21(14-25(44)45)28(47)37-17-7-8-18-19(32(33,34)35)13-26(46)51-23(18)12-17/h7-8,12-13,15,20-22,27H,4-6,9-11,14H2,1-3H3,(H,36,41)(H,37,47)(H,38,49)(H,39,48)(H,42,43)(H,44,45)/t15-,20-,21-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXKKVLJPWMVLL-FGGUPADCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N5O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ac-IEPD-AFC enable the detection of Granzyme B activity?

A1: Ac-IEPD-AFC is a peptide substrate specifically recognized and cleaved by Granzyme B [, ]. This peptide contains the amino acid sequence Ac-IEPD, which mimics the natural cleavage site of Granzyme B, linked to a fluorescent tag, AFC (7-Amino-4-trifluoromethylcoumarin). When Granzyme B cleaves Ac-IEPD-AFC, the AFC tag is released, resulting in an increase in fluorescence. This fluorescence signal is directly proportional to the activity of Granzyme B, allowing for its quantification.

Q2: What are the advantages of using a microfluidic platform with Ac-IEPD-AFC for Granzyme B profiling?

A2: Microfluidic platforms offer several advantages for Granzyme B profiling using Ac-IEPD-AFC. Firstly, they allow for the isolation and analysis of single cells [, ], providing greater resolution compared to bulk measurements. This is particularly useful for studying heterogeneous cell populations, such as peripheral blood mononuclear cells (PBMCs), where Granzyme B expression can vary significantly between different cell types []. Secondly, microfluidic platforms require minimal sample volume, which is beneficial when working with precious samples like patient biopsies. Finally, these platforms enable precise control over experimental conditions, leading to improved assay sensitivity and reproducibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.